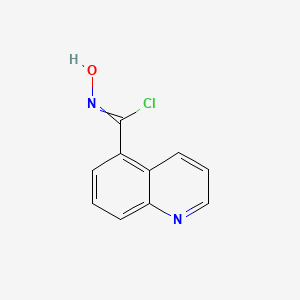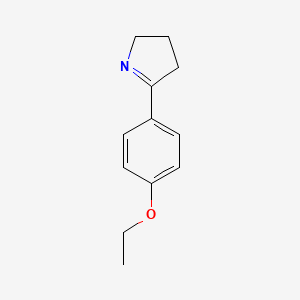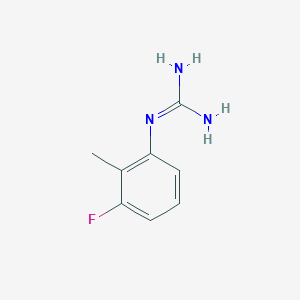
1-(3-Fluoro-2-methylphenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluoro-2-methylphenyl)guanidine is an organic compound with the molecular formula C8H10FN3 It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-2-methylphenyl)guanidine typically involves the reaction of 3-fluoro-2-methylaniline with a guanylating agent. One common method is the reaction of the aniline derivative with S-methylisothiourea under basic conditions to yield the desired guanidine compound . Another approach involves the use of carbodiimides as guanylating agents, which react with the aniline derivative to form the guanidine product .
Industrial Production Methods
Industrial production of guanidine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Transition metal-catalyzed methods have also been explored for the synthesis of guanidines, providing an alternative approach for industrial production .
化学反応の分析
Types of Reactions
1-(3-Fluoro-2-methylphenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the guanidine group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
科学的研究の応用
1-(3-Fluoro-2-methylphenyl)guanidine has several scientific research applications:
作用機序
The mechanism of action of 1-(3-Fluoro-2-methylphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form strong hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate enzyme activity, receptor binding, and other biochemical processes .
類似化合物との比較
Similar Compounds
- 1-(3-Chloro-2-methylphenyl)guanidine
- 1-(3-Bromo-2-methylphenyl)guanidine
- 1-(3-Methylphenyl)guanidine
Uniqueness
1-(3-Fluoro-2-methylphenyl)guanidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s stability and binding affinity to molecular targets compared to its chloro, bromo, and non-halogenated analogs .
特性
分子式 |
C8H10FN3 |
|---|---|
分子量 |
167.18 g/mol |
IUPAC名 |
2-(3-fluoro-2-methylphenyl)guanidine |
InChI |
InChI=1S/C8H10FN3/c1-5-6(9)3-2-4-7(5)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
InChIキー |
FQDYQTYZRQMGHL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1F)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


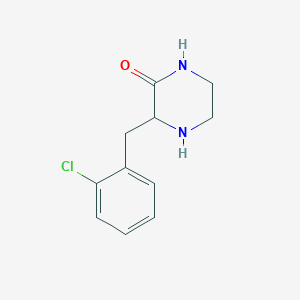
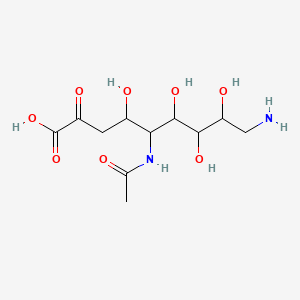
![5-[4-(4-Fluorophenyl)-2-thiazolyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B13692657.png)
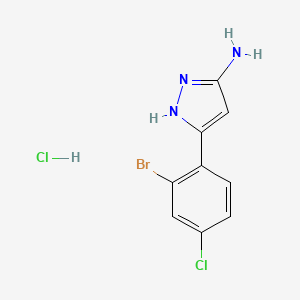
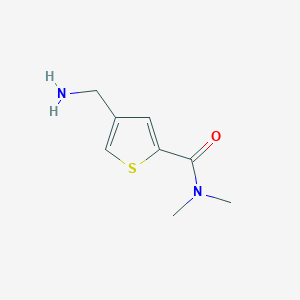
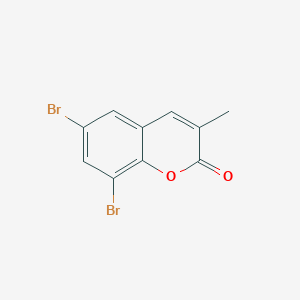
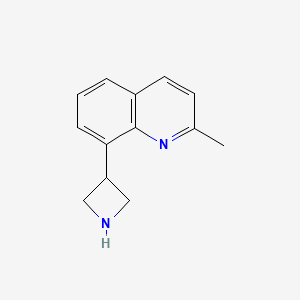
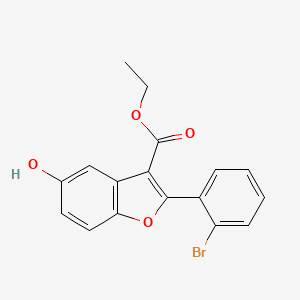
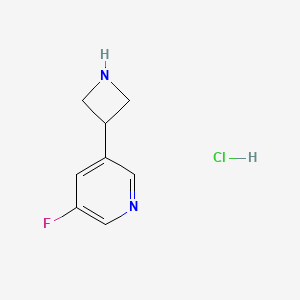
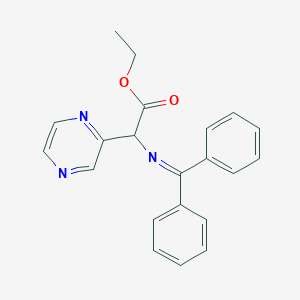
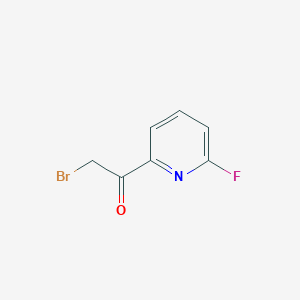
![2-Amino-5-[2-chloro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13692711.png)
